Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4-dicarboxylate
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Overview
Description
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromophenyl and oxoethyl groups attached to a biphenyl-3,4-dicarboxylate core. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4-dicarboxylate typically involves the esterification of biphenyl-3,4-dicarboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding phenols.
Reduction: The oxoethyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl-3,4-dicarboxylate derivatives.
Scientific Research Applications
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism by which Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups can engage in halogen bonding, while the oxoethyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate
- Bis[2-(4-bromophenyl)-2-oxoethyl] 2,4-quinolinedicarboxylate
- Bis[2-(4-bromophenyl)-2-oxoethyl] 2,6-pyridinedicarboxylate
Uniqueness
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,4-dicarboxylate is unique due to its specific biphenyl-3,4-dicarboxylate core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C30H20Br2O6 |
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Molecular Weight |
636.3 g/mol |
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 4-phenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H20Br2O6/c31-23-11-6-20(7-12-23)27(33)17-37-29(35)25-15-10-22(19-4-2-1-3-5-19)16-26(25)30(36)38-18-28(34)21-8-13-24(32)14-9-21/h1-16H,17-18H2 |
InChI Key |
VQFFLZAUNDWTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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